2-(3-Chlorophenoxy)malondialdehyde
Overview
Description
2-(3-Chlorophenoxy)malondialdehyde is a chemical compound that belongs to the family of phenoxypropanoic acids. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.
Mechanism of Action
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Its effects are measured mainly by subjective responses . It is known to block nerve impulses or pain sensations that are sent to the brain, acting as a muscle relaxant .
Biochemical Pathways
It is known that the compound acts in the cns, suggesting that it may influence neurotransmission or other neural processes .
Pharmacokinetics
Similar compounds such as chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known to block nerve impulses or pain sensations that are sent to the brain, acting as a muscle relaxant . This suggests that it may have effects on neural signaling and muscle contraction.
Action Environment
It is known that the compound acts in the cns, suggesting that its action may be influenced by factors such as the biochemical environment of the brain and the presence of other neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Chlorophenoxy)malondialdehyde involves the reaction of chloropropylene oxide with deionized water in the presence of a cation resin as a catalyst. The mixture is heated to a specific temperature range to facilitate the hydrolysis reaction. The hydrolysate is then filtered and distilled to obtain the final product .
Industrial Production Methods
In industrial settings, the preparation method of 3-chloro-1,2-propanediol, a related compound, involves similar steps. The process includes the use of chloropropylene oxide, deionized water, and a cation resin, followed by heating, hydrolysis, filtration, and distillation .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)malondialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-Chlorophenoxy)malondialdehyde has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use as an immunosuppressant and antimycotic agent.
Industry: Utilized in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-1,2-propanediol: An antigen-associated immunosuppressant that inhibits IgE-mediated histamine release.
Chlorphenesin: A muscle relaxant that blocks nerve impulses sent to the brain.
Uniqueness
2-(3-Chlorophenoxy)malondialdehyde is unique due to its specific chemical structure and biological activity. It has distinct properties that make it suitable for various research applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(3-chlorophenoxy)propanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGTUJTUQQRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405363 | |
Record name | 2-(3-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-39-2 | |
Record name | 2-(3-Chlorophenoxy)propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chlorophenoxy)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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